molecular formula C42H68MgO20 B12368898 Tianqingganmei CAS No. 658701-67-8

Tianqingganmei

Cat. No.: B12368898
CAS No.: 658701-67-8
M. Wt: 917.3 g/mol
InChI Key: NZIKWFVGLMNGAH-PUBQWMFISA-L
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Magnesium Isoglycyrrhizinate involves the extraction of glycyrrhizic acid from licorice root, followed by its conversion to glycyrrhetinic acid. This is achieved through hydrolysis. Glycyrrhetinic acid is then reacted with magnesium chloride under controlled conditions to form Magnesium Isoglycyrrhizinate .

Industrial Production Methods: Industrial production of Magnesium Isoglycyrrhizinate typically involves large-scale extraction of glycyrrhizic acid, followed by its chemical conversion and purification. The process includes steps such as solvent extraction, hydrolysis, and crystallization to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: Magnesium Isoglycyrrhizinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of glycyrrhetinic acid, which can have different pharmacological properties .

Scientific Research Applications

Magnesium Isoglycyrrhizinate has a wide range of scientific research applications:

Mechanism of Action

Magnesium Isoglycyrrhizinate exerts its effects by targeting multiple molecular pathways:

Comparison with Similar Compounds

Uniqueness: Magnesium Isoglycyrrhizinate is unique due to its enhanced solubility and bioavailability compared to other glycyrrhizic acid derivatives. It also has a more potent hepatoprotective effect, making it a preferred choice for treating liver diseases .

Properties

CAS No.

658701-67-8

Molecular Formula

C42H68MgO20

Molecular Weight

917.3 g/mol

IUPAC Name

magnesium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate;tetrahydrate

InChI

InChI=1S/C42H62O16.Mg.4H2O/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;4*1H2/q;+2;;;;/p-2/t19-,21+,22+,23+,24+,25+,26+,27-,28+,29+,30-,31-,34+,35+,38-,39+,40+,41-,42-;;;;;/m1...../s1

InChI Key

NZIKWFVGLMNGAH-PUBQWMFISA-L

Isomeric SMILES

C[C@]12CC[C@](C[C@@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)[O-])O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)[O-])O)O)O)C)(C)C(=O)O.O.O.O.O.[Mg+2]

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.O.O.O.O.[Mg+2]

Origin of Product

United States

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